

Solubility of Chloroethane in Common Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chloroethane

Cat. No.: B1197429

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **chloroethane** in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **chloroethane** in their work. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and visualizations of the underlying principles of solubility and experimental workflows.

Quantitative Solubility Data

The solubility of **chloroethane** in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. **Chloroethane**, a volatile organochlorine compound, exhibits a range of solubilities depending on the nature of the solvent, primarily governed by the principle of "like dissolves like." Its solubility is highest in nonpolar and polar aprotic solvents.

The following table summarizes the available quantitative data for the solubility of **chloroethane** in several common organic solvents.

Solvent	Chemical Formula	Temperature (°C)	Solubility (g/100 g of solvent)	Solubility (g/100 mL of solvent)	Mole Fraction (X ₁)	Notes
Ethanol	C ₂ H ₅ OH	21	48	48.3[1]	~0.35	-
Acetone	CH ₃ COCH ₃	25	103[1]	-	~0.64	-
Diethyl Ether	(C ₂ H ₅) ₂ O	-	-	-	-	Soluble to at least 2.0 M concentration[2]. Generally considered miscible.
Chloroform	CHCl ₃	-	Miscible[2][3]	Miscible[2][3]	Miscible in all proportions	-
Carbon Tetrachloride	CCl ₄	-	Miscible[2][3]	Miscible[2][3]	Miscible in all proportions	-
Benzene	C ₆ H ₆	25	110[1]	-	~0.59	-
n-Heptane	C ₇ H ₁₆	25	87[1]	-	~0.57	-
Methanol	CH ₃ OH	25	37[1]	-	~0.36	-

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions. The mole fraction for miscible substances can be any value from 0 to 1 depending on the composition of the mixture.

Experimental Protocol: Determination of Chloroethane Solubility via the Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of **chloroethane** in an organic solvent, adapted from the widely recognized "shake-flask" method. This protocol is specifically designed to handle the high volatility of **chloroethane**.

Objective: To determine the equilibrium solubility of liquid **chloroethane** in a specific organic solvent at a constant temperature.

Materials:

- High-purity **chloroethane** ($\geq 99.5\%$)
- Analytical grade organic solvent of interest
- Thermostatically controlled shaking incubator or water bath
- Calibrated gas-tight syringes
- High-pressure liquid chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., FID or MS)
- Volumetric flasks and pipettes
- Analytical balance (± 0.0001 g)
- Sealed, pressure-resistant glass vials with PTFE-lined septa

Procedure:

- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of **chloroethane** in the chosen solvent of known concentrations.
 - Due to the volatility of **chloroethane**, it is recommended to prepare standards by mass. Add a known mass of the solvent to a sealed vial and then inject a known mass of liquid **chloroethane**.

- These standards will be used to create a calibration curve for the analytical instrumentation.
- Sample Preparation:
 - Add a known volume or mass of the organic solvent to a pressure-resistant vial.
 - Carefully add an excess of liquid **chloroethane** to the solvent. The presence of a separate, undissolved phase of **chloroethane** at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
 - Immediately seal the vial with a PTFE-lined septum and cap to prevent the evaporation of **chloroethane**.
- Equilibration:
 - Place the sealed vials in a thermostatically controlled shaking incubator or water bath set to the desired experimental temperature.
 - Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is recommended, although the optimal time should be determined empirically.
- Phase Separation:
 - After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 12 hours to ensure complete phase separation. A clear supernatant (the saturated solution) should be visible above the excess, undissolved **chloroethane**.
- Sampling and Analysis:
 - Using a gas-tight syringe, carefully withdraw a known aliquot of the clear supernatant. It is critical to avoid disturbing the undissolved **chloroethane** layer.
 - Immediately inject the aliquot into a volumetric flask containing a known volume of the solvent to dilute the sample to a concentration within the range of the calibration curve.

- Analyze the diluted sample using a calibrated HPLC or GC system.
- Quantification and Calculation:
 - Determine the concentration of **chloroethane** in the diluted sample by comparing its analytical response to the calibration curve.
 - Calculate the concentration of **chloroethane** in the original saturated solution, accounting for the dilution factor.
 - Express the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).

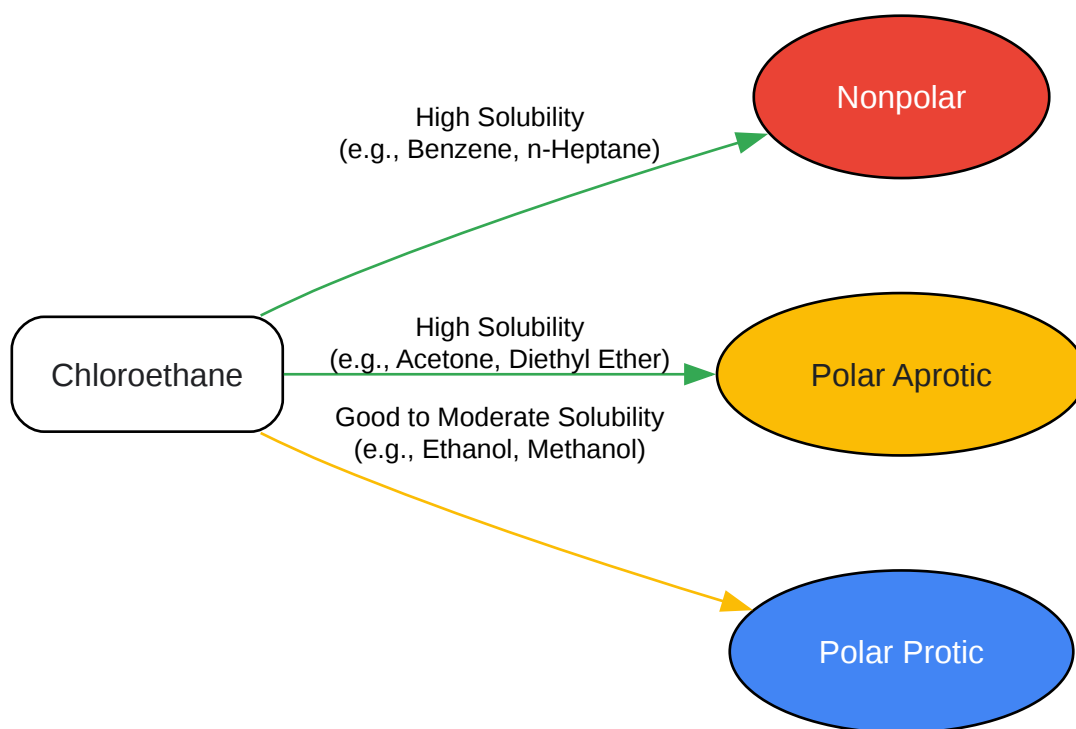
Safety Precautions:

- All procedures should be performed in a well-ventilated fume hood.
- **Chloroethane** is highly flammable; avoid all sources of ignition.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **chloroethane** and the specific solvent being used before commencing any work.

Visualizations

Logical Relationship of Chloroethane Solubility

The solubility of **chloroethane** is primarily dictated by intermolecular forces. As a weakly polar molecule, its solubility is highest in solvents with similar polarity. The following diagram illustrates the general trend of **chloroethane** solubility based on solvent characteristics.

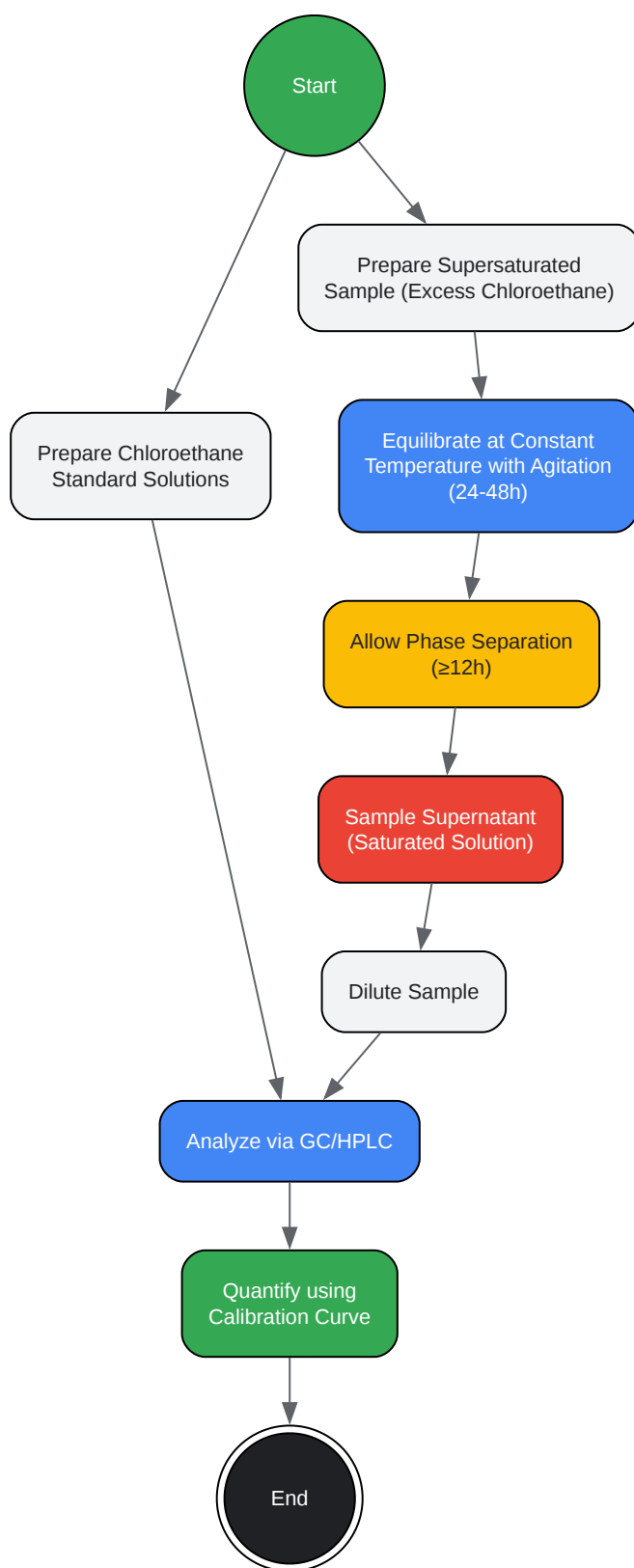


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Chloroethane Solubility by Solvent Type

Experimental Workflow for Solubility Determination

The "shake-flask" method for determining the solubility of **chloroethane** follows a systematic workflow to ensure accurate and reproducible results. The diagram below outlines the key steps of this experimental protocol.



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Shake-Flask Method Workflow

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